Ethanethioic acid, S-[(4-methylphenyl)methyl] ester
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Overview
Description
Ethanethioic acid, S-[(4-methylphenyl)methyl] ester, also known as S-(4-methylphenyl) ethanethioate, is an organic compound with the molecular formula C9H10OS. It is characterized by the presence of a thioester functional group, which is a sulfur analog of an ester. This compound is notable for its applications in various fields of scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethanethioic acid, S-[(4-methylphenyl)methyl] ester typically involves the reaction of ethanethioic acid with 4-methylbenzyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced purification techniques such as distillation and recrystallization ensures the removal of impurities and enhances the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Ethanethioic acid, S-[(4-methylphenyl)methyl] ester undergoes various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioester group to thiols.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of thiols.
Substitution: Formation of substituted esters and thioesters.
Scientific Research Applications
Ethanethioic acid, S-[(4-methylphenyl)methyl] ester has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethanethioic acid, S-[(4-methylphenyl)methyl] ester involves its interaction with specific molecular targets and pathways. The thioester group can undergo hydrolysis to release ethanethioic acid and 4-methylbenzyl alcohol, which can further participate in various biochemical processes. The compound’s reactivity and interactions with enzymes and proteins are subjects of ongoing research .
Comparison with Similar Compounds
S-(4-Methoxyphenyl) ethanethioate: Similar structure with a methoxy group instead of a methyl group.
S-(4-Hydroxyphenyl) ethanethioate: Contains a hydroxy group in place of the methyl group.
S-(4-Ethynylphenyl) ethanethioate: Features an ethynyl group instead of a methyl group.
Uniqueness: Ethanethioic acid, S-[(4-methylphenyl)methyl] ester is unique due to its specific functional groups and reactivity profile.
Properties
CAS No. |
628298-41-9 |
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Molecular Formula |
C10H12OS |
Molecular Weight |
180.27 g/mol |
IUPAC Name |
S-[(4-methylphenyl)methyl] ethanethioate |
InChI |
InChI=1S/C10H12OS/c1-8-3-5-10(6-4-8)7-12-9(2)11/h3-6H,7H2,1-2H3 |
InChI Key |
ZHIDQFRKHDCRKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CSC(=O)C |
Origin of Product |
United States |
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